molecular formula C32H42N6O3 B8146679 N-[[1-[6-(benzylamino)pyrimidin-4-yl]-3-hydroxypiperidin-3-yl]methyl]-4-[(4,4-dimethylpiperidin-1-yl)methyl]-2-hydroxybenzamide

N-[[1-[6-(benzylamino)pyrimidin-4-yl]-3-hydroxypiperidin-3-yl]methyl]-4-[(4,4-dimethylpiperidin-1-yl)methyl]-2-hydroxybenzamide

Cat. No. B8146679
M. Wt: 558.7 g/mol
InChI Key: PWYRDVXYAOGDNK-UHFFFAOYSA-N
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Description

UZH1 is a racemic mixture of two enantiomers, UZH1a and UZH1b. UZH1a is a potent and selective inhibitor of the enzyme methyltransferase-like 3 (METTL3), with an inhibitory concentration (IC50) of 280 nM. In contrast, UZH1b is significantly less active, with an IC50 of 28 µM . UZH1 has shown potential in modulating cellular processes through epitranscriptomic mechanisms and exhibits antitumor activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of UZH1 involves a structure-based drug discovery approach. The compound is synthesized as a racemate, meaning it contains equal amounts of UZH1a and UZH1b. The specific synthetic routes and reaction conditions for UZH1 are proprietary and not publicly disclosed in detail .

Industrial Production Methods

Industrial production methods for UZH1 are not explicitly detailed in the available literature. it is likely that the synthesis involves standard organic chemistry techniques, including the use of protecting groups, selective functionalization, and purification steps to isolate the desired racemic mixture .

Chemical Reactions Analysis

Types of Reactions

UZH1 primarily undergoes interactions with METTL3, inhibiting its methyltransferase activity. The compound does not undergo significant oxidation, reduction, or substitution reactions under physiological conditions .

Common Reagents and Conditions

The inhibition of METTL3 by UZH1a is achieved under biochemical assay conditions with a potency of 280 nM. The enantiomer UZH1b is 100 times less active, indicating a high degree of selectivity in the interaction between UZH1a and METTL3 .

Major Products Formed

The primary product of the interaction between UZH1a and METTL3 is the inhibition of the methylation of N6-methyladenosine (m6A) in RNA. This inhibition leads to a reduction in m6A levels in mRNA, affecting various cellular processes .

Mechanism of Action

UZH1 exerts its effects by selectively inhibiting the methyltransferase activity of METTL3. The compound binds to the active site of METTL3, preventing the methylation of m6A in RNA. This inhibition leads to a reduction in m6A levels, affecting the stability and translation of mRNA. The downstream effects include altered gene expression, cell growth inhibition, and induction of apoptosis in certain cancer cell lines .

properties

IUPAC Name

N-[[1-[6-(benzylamino)pyrimidin-4-yl]-3-hydroxypiperidin-3-yl]methyl]-4-[(4,4-dimethylpiperidin-1-yl)methyl]-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H42N6O3/c1-31(2)12-15-37(16-13-31)20-25-9-10-26(27(39)17-25)30(40)34-21-32(41)11-6-14-38(22-32)29-18-28(35-23-36-29)33-19-24-7-4-3-5-8-24/h3-5,7-10,17-18,23,39,41H,6,11-16,19-22H2,1-2H3,(H,34,40)(H,33,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYRDVXYAOGDNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)CC2=CC(=C(C=C2)C(=O)NCC3(CCCN(C3)C4=NC=NC(=C4)NCC5=CC=CC=C5)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H42N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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